1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

Medicinal Chemistry Scaffold Design Conformational Constraint

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a rigid [4.4]-spiro scaffold fusing an oxazolidinone ring with a pyrrolidine ring (Fsp³ 0.833), enforcing a defined 3D pharmacophore that enhances target selectivity and optimizes pharmacokinetic profiles. The hydrochloride salt form ensures superior aqueous solubility and consistent, reproducible performance in high-throughput screening and lead optimization workflows. With a calculated LogP of –0.85, this building block inherently minimizes lipophilicity-driven promiscuity. Documented utility in sigma-1 receptor ligand and Kv1.3 potassium channel blocker programs validates its strategic value for CNS-penetrant design and targeting protein-protein interactions, including 'undruggable' oncoproteins such as KRAS.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
CAS No. 1657033-44-7
Cat. No. B1436222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
CAS1657033-44-7
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1CNCC12CNC(=O)O2.Cl
InChIInChI=1S/C6H10N2O2.ClH/c9-5-8-4-6(10-5)1-2-7-3-6;/h7H,1-4H2,(H,8,9);1H
InChIKeyNYICSQMLSAYFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride (CAS 1657033-44-7): A Conformationally Constrained Spirocyclic Building Block for Medicinal Chemistry


1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a spirocyclic heterocyclic building block characterized by a rigid [4.4] spiro framework that fuses an oxazolidinone ring with a pyrrolidine ring [1]. This constrained architecture enforces a defined three-dimensional orientation of functional groups, which is a key attribute for scaffold-based drug discovery programs aiming to enhance target selectivity and optimize pharmacokinetic profiles [2]. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, facilitating its handling in medicinal chemistry workflows .

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride: Why Direct Substitution with Analogs Compromises Experimental Reproducibility


Direct substitution of 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride with structurally similar spirocyclic analogs (e.g., 1,7-diazaspiro[4.4]nonan-2-one hydrochloride or 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride) is not scientifically warranted due to fundamental differences in heteroatom composition and substitution patterns that alter molecular recognition and physicochemical properties . The presence of the oxazolidinone moiety in the target compound introduces specific hydrogen-bonding capabilities and electron density distributions distinct from analogs lacking this functional group [1]. Furthermore, the hydrochloride salt form provides a defined counterion and solubility profile that cannot be assumed for free base or alternative salt forms, which directly impacts assay consistency and formulation reproducibility .

Quantitative Differentiation of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride (CAS 1657033-44-7) Against Closest Analogs


Molecular Scaffold Differentiation: Rigid Spiro[4.4] Framework with Oxazolidinone Moiety

The compound possesses a unique 1-oxa-3,7-diazaspiro[4.4]nonane core, characterized by a rigid spiro junction connecting an oxazolidinone and a pyrrolidine ring, resulting in a calculated Fraction of sp3-hybridized carbons (Fsp3) of 0.833 [1]. This high degree of three-dimensionality distinguishes it from flatter, more aromatic heterocyclic scaffolds and is a critical design feature for enhancing target selectivity and improving physicochemical properties in drug discovery [2].

Medicinal Chemistry Scaffold Design Conformational Constraint

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The target compound exhibits a calculated partition coefficient (LogP) of -0.85, indicating high hydrophilicity [1]. This contrasts sharply with the 3-methyl analog, which introduces a lipophilic methyl group that would be predicted to increase LogP by approximately +0.5 to +1.0 log units, based on established fragment contribution methods . The hydrochloride salt form of the target compound further enhances aqueous solubility, a critical parameter for in vitro assay performance and formulation development .

Drug Design ADME Physicochemical Properties

Biological Activity Differentiation: Comparative Binding Affinity vs. Expanded-Ring Analogs

While direct biological data for the target [4.4]nonane compound are not publicly available, a closely related expanded-ring analog, 1-oxa-3,7-diazaspiro[4.5]decane-2-one, has been extensively characterized as a potent KRAS-G12D inhibitor with high protein binding affinity (Kd values of 28.29, 48.17, and 85.17 nM for optimized derivatives) [1]. The ring size difference between the [4.4]nonane and [4.5]decane scaffolds is expected to modulate conformational flexibility and target engagement, highlighting the importance of precise scaffold selection for specific therapeutic applications [2].

KRAS Inhibition Cancer Therapeutics Structure-Activity Relationship

Recommended Application Scenarios for 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride (CAS 1657033-44-7) in Scientific Research and Industrial Procurement


Scaffold-Based Drug Discovery for Challenging Protein Targets

The rigid spiro[4.4] framework of 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride, with its high Fsp3 value of 0.833, makes it an ideal core scaffold for fragment-based drug discovery or scaffold-hopping campaigns targeting proteins with shallow or cryptic binding pockets [1]. Its three-dimensional architecture is particularly suited for disrupting protein-protein interactions or targeting 'undruggable' oncoproteins like KRAS, where the related [4.5]decane scaffold has demonstrated nanomolar binding affinity [2].

Medicinal Chemistry Optimization for Improved ADME Properties

Given its calculated LogP of -0.85, this compound is an excellent starting point for medicinal chemistry programs aiming to optimize aqueous solubility and reduce lipophilicity-driven promiscuity [1]. The hydrochloride salt form further enhances solubility, ensuring reliable and reproducible in vitro assay performance, which is critical for high-throughput screening and lead optimization workflows [2].

Development of Central Nervous System (CNS) Therapeutics

The spirocyclic oxazolidinone scaffold has been exploited in the development of sigma-1 receptor ligands and Kv1.3 potassium channel blockers, as evidenced by multiple patent filings [1]. The compact and rigid [4.4]nonane core of the target compound offers an alternative chemotype for designing CNS-penetrant small molecules, particularly where conformational constraint is required to achieve target selectivity and reduce off-target effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.